4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
CAS No.: 94412-40-5
Cat. No.: VC2448617
Molecular Formula: C22H25N
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile - 94412-40-5](/images/structure/VC2448617.png)
Specification
CAS No. | 94412-40-5 |
---|---|
Molecular Formula | C22H25N |
Molecular Weight | 303.4 g/mol |
IUPAC Name | 4-[4-(4-propylcyclohexyl)phenyl]benzonitrile |
Standard InChI | InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3 |
Standard InChI Key | CRCASZFDSWMENA-UHFFFAOYSA-N |
SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Chemical Identity
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is a organic compound with distinct structural features combining aromatic and alicyclic components. This compound represents an important class of biphenyl derivatives characterized by the specific trans configuration of its cyclohexyl component. The compound has been classified primarily for research purposes, with several key identifiers documented in chemical databases and research literature.
Identification Parameters
The compound is uniquely identified through multiple standardized chemical descriptors as presented in the following table:
Parameter | Value |
---|---|
CAS Number | 94412-40-5 |
Molecular Formula | C₂₂H₂₅N |
Molecular Weight | 303.4 g/mol |
IUPAC Name | 4-[4-(4-propylcyclohexyl)phenyl]benzonitrile |
InChI | InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3 |
SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
PubChem Compound ID | 11335700 |
Physical and Chemical Properties
Physical State and Appearance
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile appears as a white crystalline solid at standard temperature and pressure. This physical form is characteristic of many biphenyl derivatives and influences its handling requirements and potential applications.
Thermodynamic and Physical Properties
The compound demonstrates specific physical characteristics that determine its behavior in various experimental settings. These properties, some experimentally determined and others computationally predicted, are critical for understanding its application potential.
Property | Value | Determination Method |
---|---|---|
Boiling Point | 454.9±34.0 °C | Predicted |
Density | 1.05±0.1 g/cm³ | Predicted |
Physical State | White crystalline solid | Experimental |
Recommended Storage Temperature | 2-8°C or Room Temperature | Experimental |
Structural Characteristics
The compound contains several key structural elements that define its chemical behavior:
-
A biphenyl core structure consisting of two connected phenyl rings
-
A trans-4-propylcyclohexyl substituent attached to one phenyl ring
-
A nitrile (cyano) functional group at the para position of the second phenyl ring
Safety Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statement | H302: Acute toxicity, oral |
Hazard Pictogram | Exclamation Mark (GHS07) |
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